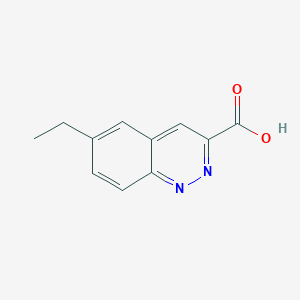

6-Ethylcinnolin-3-yl carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

6-ethylcinnoline-3-carboxylic acid |

InChI |

InChI=1S/C11H10N2O2/c1-2-7-3-4-9-8(5-7)6-10(11(14)15)13-12-9/h3-6H,2H2,1H3,(H,14,15) |

InChI Key |

GVZLMHNNWAWJQF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC(=NN=C2C=C1)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 6 Ethylcinnolin 3 Yl Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Elucidating Proton Environments

¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For 6-Ethylcinnolin-3-yl carboxylic acid, one would expect to observe distinct signals for the carboxylic acid proton, the aromatic protons on the cinnoline (B1195905) ring, and the protons of the ethyl group. The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield chemical shift (often >10 ppm). The aromatic protons would appear in the aromatic region (typically 7-9 ppm), with their splitting patterns (e.g., doublets, triplets) indicating their coupling with neighboring protons. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with the chemical shifts indicating their attachment to the aromatic ring.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the carboxylic acid would be expected to appear at a significantly downfield chemical shift (typically 160-185 ppm). The sp²-hybridized carbons of the cinnoline ring would resonate in the aromatic region (typically 110-160 ppm). The sp³-hybridized carbons of the ethyl group would appear at upfield chemical shifts.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group and the relationships between adjacent protons on the cinnoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of the elemental composition and confirmation of the molecular formula (C₁₁H₁₀N₂O₂).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. scirp.orgmdpi.comwhiterose.ac.uk

A strong C=O (carbonyl) stretching band for the carboxylic acid, typically between 1760-1690 cm⁻¹. scirp.orgmdpi.comwhiterose.ac.uk

C-H stretching bands for the aromatic and alkyl portions of the molecule.

C=C and C=N stretching bands associated with the aromatic cinnoline ring.

A C-O stretching band for the carboxylic acid. scirp.org

Without experimental data, the tables for ¹H NMR, ¹³C NMR, and IR spectroscopy cannot be populated with specific chemical shifts, coupling constants, or absorption frequencies for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The cinnoline ring system, being an aromatic heterocycle, possesses a conjugated π-system that gives rise to characteristic absorption bands in the UV-Vis region. These absorptions correspond to π→π* and n→π* electronic transitions.

The spectrum of a cinnoline derivative is influenced by the core heterocyclic structure as well as the nature and position of its substituents. The carboxylic acid group at the 3-position and the ethyl group at the 6-position on the this compound molecule are expected to modulate the electronic transitions of the parent cinnoline chromophore. Substituents can cause a shift in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption. For instance, studies on quinoline-4-carboxylic acid derivatives, a related heterocyclic system, have demonstrated a notable bathochromic shift in the UV-Vis spectrum upon formation of the quinoline (B57606) ring. ui.ac.id

While specific spectral data for this compound is not widely published, analysis of related cinnoline derivatives provides insight into the expected spectral features. A study involving a substituted cinnoline compound ("cinnoline 3") in ethanol (B145695) revealed distinct absorption peaks. researchgate.net The electronic absorption spectra of such compounds are complex, and quantum-chemical simulations are often employed to analyze the spatial and electronic structure of possible isomers. researchgate.net The interaction of conjugated chromophores within the molecule can lead to the splitting or shifting of absorption bands. researchgate.net Research on the effect of substituents on the spectra of benzo[c]cinnoline (B3424390) further underscores the sensitivity of the UV absorption to molecular structure modifications. rsc.org Generally, carboxylic acids without significant additional conjugation absorb around 210 nm, a region of limited utility; however, the presence of the larger, conjugated cinnoline system ensures that the primary electronic transitions occur at more accessible wavelengths. libretexts.org

| Compound | Solvent | λmax (nm) | Transition Type (Probable) |

|---|---|---|---|

| Substituted Cinnoline Derivative | Ethanol | ~280, ~350 | π→π |

| Quinoline-4-carboxylic acid derivative | Ethanol | >300 | π→π |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides unequivocal proof of molecular connectivity, conformation, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of related cinnoline derivatives offers valuable structural insights. For example, the structure of 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one has been determined by single-crystal X-ray diffraction. researchgate.net This analysis revealed detailed information about its crystal system, space group, and unit cell dimensions, confirming the molecular structure proposed by other spectroscopic methods. researchgate.net

| Related Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one | Monoclinic | P21/c | Confirmation of the dihydrocinnolinone core structure. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized organic compounds. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques for compounds like this compound.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. For cinnoline derivatives, TLC is a standard characterization method. pnrjournal.com The choice of the mobile phase is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and acetone, is often used. nih.gov The components of the mixture are separated based on their differential partitioning between the stationary phase (typically silica (B1680970) gel) and the mobile phase. The position of the spot, represented by the retention factor (Rf value), is characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC) offers higher resolution, efficiency, and quantification capabilities compared to TLC. It is the preferred method for the final purity determination of pharmaceutical compounds. For aromatic carboxylic acids, reversed-phase HPLC (RP-HPLC) is a widely used technique. nih.gov In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

The separation of acidic compounds like this compound can be challenging due to the potential for peak tailing. To overcome this, an ion-suppressing RP-HPLC method is often employed. nih.gov This involves adjusting the pH of the mobile phase with an acid (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group, thereby increasing its retention and improving peak shape. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is typically used to separate compounds with a range of polarities.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| TLC | Silica Gel | Hexane/Acetone mixtures | Reaction monitoring, preliminary purity check |

| HPLC | Reversed-Phase (C18) | Acetonitrile/Water with acid (e.g., Formic Acid) | Quantitative purity assessment, separation |

Computational and Theoretical Studies of 6 Ethylcinnolin 3 Yl Carboxylic Acid

Quantum Chemical Calculations

No specific data from quantum chemical calculations for 6-Ethylcinnolin-3-yl carboxylic acid were found in the reviewed sources.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Information regarding DFT calculations to determine the electronic structure and predict the reactivity of this compound is not available in the existing literature.

Molecular Orbital Analysis (HOMO/LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported.

Conformation Analysis and Energy Landscapes

There are no published studies on the conformational analysis or the potential energy landscapes of this compound.

Molecular Modeling and Dynamics Simulations

No molecular modeling or dynamics simulation studies specifically involving this compound have been documented.

Ligand-Protein Docking Studies with Relevant Biological Targets

There is no information available on ligand-protein docking studies of this compound with any biological targets.

Analysis of Binding Energies and Interaction Modes

Due to the absence of docking studies, there is no data to report on the binding energies or interaction modes of this compound with biological targets.

Identification of Key Residues in Binding Pockets

While direct studies on this compound are not available, molecular docking simulations of analogous compounds, such as quinoline (B57606) carboxylic acid derivatives, have been instrumental in identifying key amino acid residues within the binding pockets of various protein targets. These studies are crucial for understanding the molecular basis of inhibition and for designing more potent and selective inhibitors.

For instance, in studies of quinoline derivatives targeting enzymes like DNA gyrase and topoisomerase IIα, key interactions often involve hydrogen bonding between the carboxylic acid moiety of the ligand and charged amino acid residues like arginine and lysine. Furthermore, hydrophobic interactions between the bicyclic core of the quinoline (analogous to the cinnoline (B1195905) core) and nonpolar residues such as valine, leucine, and isoleucine are critical for stable binding. Aromatic stacking interactions with residues like phenylalanine and tyrosine also play a significant role.

Table 1: Predicted Key Residue Interactions for this compound in a Hypothetical Kinase Binding Pocket

| Interaction Type | Potential Interacting Residue | Rationale |

| Hydrogen Bonding | Lysine, Arginine, Aspartate | The carboxylic acid group can act as a hydrogen bond donor and acceptor. |

| Hydrophobic Interactions | Leucine, Valine, Isoleucine | The ethyl group and the cinnoline ring provide hydrophobic surfaces. |

| Pi-Pi Stacking | Phenylalanine, Tyrosine | The aromatic cinnoline ring can stack with the aromatic rings of these residues. |

| Salt Bridge | Lysine, Arginine | The deprotonated carboxylic acid can form an ionic bond with positively charged residues. |

Molecular Dynamics Simulations for Conformational Flexibility and Stability in Solvated Environments

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For a compound like this compound, MD simulations in a solvated environment (typically water) can provide insights into its conformational flexibility and the stability of its interactions with a biological target.

Simulations would likely reveal that the ethyl group at the 6-position has a degree of rotational freedom, which could influence how the molecule fits into a binding pocket. The carboxylic acid group is also flexible and can adopt various orientations, which is crucial for forming optimal hydrogen bonds with a receptor. MD simulations can also assess the stability of the ligand-protein complex by calculating metrics like the root-mean-square deviation (RMSD) of the ligand's position over the simulation time. A stable binding mode is indicated by a low and consistent RMSD value.

Prediction of Reactivity and Reaction Mechanisms

Theoretical calculations, particularly those based on density functional theory (DFT), can be employed to predict the reactivity of this compound. By calculating molecular orbital energies (such as the HOMO and LUMO), one can infer the molecule's susceptibility to nucleophilic and electrophilic attack. The distribution of electron density and electrostatic potential maps can highlight the most reactive sites on the molecule. For instance, the carboxylic acid group is expected to be a primary site for reactions like esterification and amidation. The nitrogen atoms in the cinnoline ring can also influence the molecule's reactivity and potential as a ligand for metal ions.

Virtual Screening Applications for New Biological Activities

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. Given the structural features of this compound, it could be used as a query molecule or a fragment in virtual screening campaigns to identify new biological activities.

For example, its scaffold could be used to search for novel inhibitors of kinases, a class of enzymes often implicated in cancer. The cinnoline core is a bioisostere of other heterocyclic scaffolds found in known kinase inhibitors. By screening this compound against a panel of kinase structures, it might be possible to identify potential new anticancer activities. Similarly, its structural similarity to quinolone antibacterials suggests that it could be screened against bacterial enzymes like DNA gyrase to explore potential antibacterial applications.

Table 2: Potential Biological Targets for Virtual Screening of this compound

| Target Class | Specific Example | Potential Therapeutic Area |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Oncology |

| Topoisomerases | DNA Gyrase | Infectious Diseases (Antibacterial) |

| Integrases | HIV-1 Integrase | Infectious Diseases (Antiviral) |

| Proteases | Caspases | Apoptosis-related diseases |

Structure Activity Relationship Sar Studies Pertaining to 6 Ethylcinnolin 3 Yl Carboxylic Acid

General Principles of SAR for Cinnoline (B1195905) Derivatives

The cinnoline nucleus, an isostere of quinoline (B57606) and isoquinoline (B145761), serves as a foundational structure for numerous biologically active molecules. nih.govpnrjournal.com The versatility of the cinnoline scaffold allows for chemical modifications at various positions, leading to a diverse range of pharmacological effects. nih.gov SAR studies reveal that the type, size, and electronic properties of substituents on both the benzene (B151609) and pyridazine (B1198779) rings of the cinnoline system are critical determinants of biological activity and target specificity. nih.govijariit.com For instance, the introduction of different functional groups can modulate a compound's potency, selectivity, and pharmacokinetic properties. nih.gov The development of cinnoline-based molecules is a significant area of research aimed at identifying lead compounds with optimized efficacy. nih.gov

Influence of Substituents on Biological Activity (General Cinnolines)

The introduction of halogen atoms (Fluorine, Chlorine, Bromine) is a common strategy in medicinal chemistry to enhance the biological activity of heterocyclic compounds, and cinnoline derivatives are no exception. Halogen substitution has been shown to increase anti-inflammatory, analgesic, antibacterial, and antitumor activities in various cinnoline series. ijariit.com

Specifically, chloro-substituted compounds have demonstrated potent antimicrobial and anti-inflammatory activity. thepharmajournal.com In studies on cinnoline sulphonamide derivatives, compounds with chloro and bromo substitutions showed significant antimicrobial effects, in some cases at lower concentrations than reference drugs. nih.gov Similarly, fluorine and bromine substitutions have been linked to increased antitumor activity in certain cinnoline compound categories. ijariit.com For antibacterial applications, substitutions with chlorine and fluorine are particularly effective. ijariit.com

Table 1: Effect of Halogen Substituents on the Biological Activity of Cinnoline Derivatives

| Halogen Substituent | Associated Biological Activity | Reference(s) |

|---|---|---|

| Chlorine (Cl) | Antibacterial, Anti-inflammatory, Antifungal | nih.govijariit.comthepharmajournal.comnih.gov |

| Bromine (Br) | Antimicrobial, Antitumor | ijariit.comnih.gov |

The electronic nature of substituents on the cinnoline ring plays a crucial role in modulating biological activity. A clear distinction in activity is often observed between compounds bearing electron-withdrawing groups (EWGs) and those with electron-donating groups (EDGs).

Generally, the presence of EWGs on the cinnoline scaffold is associated with enhanced antibacterial activity. ijariit.comresearchgate.net For example, in a series of cinnoline derivatives, an electron-withdrawing substituent at the phenyl group was linked to increased activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

Conversely, EDGs such as hydroxyl (-OH) and carboxyl (-COOH) groups have been shown to increase antiepileptic activity. ijariit.com In studies of dual anti-inflammatory and antibacterial agents, cinnoline derivatives with EDGs (e.g., methoxyl, hydroxyl) on an attached phenyl moiety exhibited the highest anti-inflammatory activity. nih.govmdpi.com This suggests that EDGs and EWGs can be strategically employed to tailor the activity of cinnoline compounds toward specific therapeutic targets.

Table 2: Influence of Electronic Groups on Cinnoline Activity

| Group Type | Example Substituents | Predominant Biological Effect | Reference(s) |

|---|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Nitro (-NO2), Halogens (-Cl, -F) | Increased Antibacterial Activity | nih.govijariit.comresearchgate.netmdpi.com |

Alkyl and alkoxy groups can influence the biological activity of cinnoline derivatives through steric and electronic effects, as well as by modifying the compound's lipophilicity, which affects its ability to cross cell membranes.

Alkoxy groups, such as methoxy (B1213986) (-OCH3), have been identified as important for specific biological activities. For instance, SAR studies of dibenzo[c,h]cinnolines revealed that 2,3-dimethoxy substituents were crucial structural elements for retaining topoisomerase 1 (TOP1)-targeting activity and cytotoxicity. nih.gov In another series, 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines were found to be potent inhibitors of phosphodiesterase 10A (PDE10A). mdpi.com

The ethyl group at the 6-position of 6-Ethylcinnolin-3-yl carboxylic acid is an example of an alkyl substituent. While direct SAR data for a 6-ethyl group is limited in the provided context, alkyl groups generally increase lipophilicity and can provide beneficial steric interactions within a target's binding pocket. Its electron-donating nature may also influence the electronic properties of the benzene portion of the cinnoline ring, potentially enhancing activities where EDGs are favorable, such as anti-inflammatory action. nih.govmdpi.com

Specific SAR for the Carboxylic Acid Group at Position 3

The presence of a carboxylic acid group, particularly at the 3-position of the pyridazine ring, is a key structural feature in several biologically active cinnoline and related quinoline derivatives.

The carboxylic acid group at position 3 is critical for the biological activity of many cinnoline derivatives, a principle that is well-established in the closely related quinoline class of compounds. nih.gov For example, in the antibacterial agent cinoxacin (B1669063) (1-ethyl-1,4-dihydro-4-oxo ijariit.comthepharmajournal.comdioxolo[4,5-g]cinnoline-3-carboxylic acid), the 3-carboxylic acid moiety is essential for its activity. researchgate.net

SAR studies on quinoline carboxylic acid analogs, which act as inhibitors of dihydroorotate (B8406146) dehydrogenase, have demonstrated a strict requirement for the carboxylic acid at the analogous C(4) position. nih.gov This functional group is believed to play a vital role in binding to the target enzyme or receptor. The carboxyl group can act as a hydrogen bond donor and acceptor, forming key interactions that anchor the molecule within the active site. Furthermore, it is speculated that the carboxyl group, in proximity to a ring nitrogen atom, can participate in the chelation of divalent metal ions, which can be a crucial mechanism for the inhibition of certain enzymes. nih.gov Therefore, the 3-carboxyl group in this compound is predicted to be a primary point of interaction with its biological target, making it indispensable for its pharmacological activity.

Modifications of the Carboxylic Acid (e.g., Esters, Amides) and their Impact on Activity

Ester Modification: Esterification of the carboxylic acid can increase a compound's lipophilicity and, consequently, its ability to permeate cell membranes. Studies on various molecular classes have shown that an amide-to-ester substitution can lead to modest to good permeability. nih.gov However, esters are generally more susceptible to hydrolysis by plasma esterases, which can result in lower in vivo efficacy and a shorter duration of action. nih.gov This metabolic vulnerability is a crucial consideration in the design of prodrugs, where an ester might be intentionally used to release the active carboxylic acid in vivo.

Amide Modification: Conversion to an amide introduces a hydrogen bond donor (in primary and secondary amides) and alters the electronic and steric profile compared to the carboxylic acid. Amides are typically more metabolically stable than their corresponding esters. nih.gov While this enhances plasma stability, it can also lead to reduced cell permeability. nih.gov For instance, in some molecular series, amides have been observed to possess poor permeability compared to their ester counterparts. nih.gov The replacement of an ester with an amide can also induce significant conformational changes; in acetylcholine (B1216132) analogues, this substitution was found to reduce the proportion of the crucial gauche conformer from 100% to 39%. nih.gov In different cinnoline series, the synthesis of 4-amino-3-cinnolinecarboxamides has led to compounds with significant central nervous system (CNS) activity. nih.govresearchgate.net However, in other related heterocyclic systems, such as quinoline carboxylic acids, the C4-carboxylic acid group is considered to have a strict requirement for activity, suggesting that modification to an ester or amide would be detrimental. nih.gov

The choice between retaining the carboxylic acid or converting it to an ester or amide is therefore a strategic decision in medicinal chemistry, involving a trade-off between permeability, metabolic stability, and receptor binding affinity. nih.govnih.gov

| Property | Ester Modification | Amide Modification |

|---|---|---|

| Cell Permeability | Generally increased due to higher lipophilicity nih.gov | Generally decreased compared to esters nih.gov |

| Plasma Stability | More susceptible to hydrolysis by esterases nih.gov | More stable and resistant to hydrolysis nih.gov |

| Binding Affinity | Can be slightly lower than corresponding amides in some cases nih.gov | May show slightly better binding than esters in some cases nih.gov |

| Molecular Flexibility | Retains some rotational freedom | The amide bond is stiffer, which can reduce conformational flexibility and impact binding nih.gov |

Specific SAR for the Ethyl Group at Position 6

The substituent at the 6-position of the cinnoline ring plays a pivotal role in modulating the molecule's interaction with its biological target. The presence of an ethyl group at this position introduces specific steric and electronic properties that are crucial for its activity profile.

Steric Contributions: The ethyl group is a relatively small, flexible alkyl group. Its size and shape (bulk) influence how the molecule fits into a target's binding pocket. Compared to a hydrogen atom, the ethyl group occupies a larger volume, which can lead to more favorable van der Waals interactions if the pocket is accommodating. However, if the binding site is sterically constrained, an ethyl group could introduce a clash, thereby reducing affinity. The rotational freedom around the carbon-carbon single bond of the ethyl group allows it to adopt various conformations to optimize its fit within a binding site.

Electronic Contributions: The ethyl group acts as a weak electron-donating group through an inductive effect (+I). This effect increases the electron density of the aromatic cinnoline ring system. Modifying the electronic nature of the bicyclic core can influence its pKa, hydrogen bonding potential, and cation-π or π-π stacking interactions with the biological target. In studies of related pyrazolo[4,3-c]cinnoline derivatives, it was found that electron-donating groups on an attached benzoyl ring led to higher anti-inflammatory activity compared to electron-withdrawing groups, highlighting the importance of this electronic influence. nih.gov

The biological activity of cinnoline derivatives is highly sensitive to the nature of the substituent at position 6. Replacing the ethyl group with other functionalities can lead to significant changes in potency and selectivity.

Comparison with Hydrogen (Unsubstituted): Studies on 4-aminocinnoline-3-carboxylic acids demonstrated that unsubstituted derivatives had no effect on the central nervous system. researchgate.net This suggests that substitution at positions on the benzene ring, such as position 6, is essential for conferring biological activity in that series.

Comparison with Other Alkyl Groups: Changing the alkyl chain length (e.g., from ethyl to methyl or propyl) would subtly alter the steric bulk and lipophilicity. A methyl group, being smaller, might be better tolerated in a sterically hindered pocket, while a larger propyl group could enhance hydrophobic interactions if a suitable pocket exists. In one study, derivatives with a methyl (CH3) substituent were found to possess weak neuroleptic and sedative activity. researchgate.net

Comparison with Halogen Substituents: Halogens like fluorine (F) and chlorine (Cl) differ significantly from an ethyl group both sterically and electronically. They are larger than hydrogen but generally smaller than ethyl (depending on the specific halogen). Electronically, they are electron-withdrawing. In the same study of 4-aminocinnoline-3-carboxylic acids, derivatives with Cl or F as substituents also displayed weak neuroleptic and sedative activity. researchgate.net In other cinnoline series, halogen-substituted derivatives showed potent antimicrobial activity, sometimes at lower concentrations than other variants. nih.gov

Comparison with Aryl Groups: The introduction of a bulky aryl group (e.g., a phenyl ring) at position 6 would dramatically increase the size and introduce potential for π-π stacking interactions. This type of substitution would fundamentally alter the molecule's shape and how it interacts with a target protein.

| C6-Substituent | General Properties | Observed Impact on Activity (in related Cinnolines) |

|---|---|---|

| -H (Hydrogen) | Smallest, electronically neutral | Inactive in some CNS assays researchgate.net |

| -CH3 (Methyl) | Small, weak electron-donating | Conferred weak CNS activity researchgate.net |

| -CH2CH3 (Ethyl) | Slightly larger, weak electron-donating | Presumed to be critical for the specific activity of the title compound |

| -F, -Cl (Halogens) | Electron-withdrawing, moderate size | Conferred weak CNS activity researchgate.net; Potent antimicrobial activity in other series nih.gov |

Conformational Preferences and Their Relation to Biological Activity

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For this compound, two key areas of conformational flexibility exist: the rotation of the C3-carboxylic acid group and the rotation of the C6-ethyl group.

The carboxylic acid group can rotate around the single bond connecting it to the cinnoline ring. Its preferred orientation relative to the planar ring system can be influenced by intramolecular hydrogen bonding or steric interactions with adjacent atoms. This orientation is critical for positioning the hydrogen bond donors and acceptors correctly to engage with residues in a receptor's binding site.

Ligand Efficiency and Lipophilicity (as it relates to molecular design principles)

In modern drug discovery, lead compounds are often evaluated using metrics that normalize potency for certain physicochemical properties. This helps in selecting candidates that are more likely to have favorable drug-like properties.

Lipophilicity (log P): Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). It is a critical parameter that influences absorption, distribution, metabolism, and excretion (ADME). nih.gov While a certain degree of lipophilicity is required for membrane permeability, excessively high values (e.g., log P > 5) can lead to poor solubility, high metabolic turnover, and promiscuous binding. nih.govresearchgate.net For cinnoline-3-carboxylic acid derivatives, the lipophilicity has been recognized as an important property to measure and optimize for structure-activity relationship studies. researchgate.net

Ligand Efficiency (LE): Ligand Efficiency is a metric that relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen (heavy) atoms. nih.gov It assesses the potency-to-size balance, essentially measuring the average binding energy per atom. High LE values are desirable, especially in fragment-based drug discovery, as they indicate that a molecule is making very efficient use of its atoms to achieve binding, making it a good starting point for optimization. nih.gov

Ligand Lipophilicity Efficiency (LLE): This metric, also known as Lipophilic Ligand Efficiency, relates potency to lipophilicity (LLE = pIC50 - log P). It evaluates how efficiently a ligand utilizes its lipophilicity to achieve its potency. researchgate.net Compounds with high LLE values are considered more "drug-like" because they achieve high potency without excessive lipophilicity, thereby avoiding the pitfalls associated with high log P values. Ideally, LLE scores for lead compounds should be greater than 3. researchgate.net These metrics are crucial for guiding the molecular design process, ensuring that optimization of potency does not come at the expense of desirable physicochemical properties.

| Metric | Definition/Formula | Significance in Drug Design |

|---|---|---|

| Lipophilicity (log P) | log ([Compound]octanol / [Compound]water) | Influences solubility, absorption, and permeability. Ideal range often cited as 1-3, with log P < 5 being a general guideline. nih.govresearchgate.net |

| Ligand Efficiency (LE) | ΔG / N (where ΔG is binding free energy and N is the number of heavy atoms) | Measures the binding energy per atom, indicating the efficiency of the molecular structure for binding. nih.gov |

| Ligand Lipophilicity Efficiency (LLE) | pIC50 - log P | Assesses the balance between potency and lipophilicity; helps avoid generating potent but overly "greasy" molecules. researchgate.net |

Chemical Reactivity and Derivatization of 6 Ethylcinnolin 3 Yl Carboxylic Acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group at the C-3 position is a primary site for derivatization, allowing for the synthesis of various esters and amides.

Esterification of carboxylic acids can be achieved through several established methods. rug.nl For 6-ethylcinnolin-3-yl carboxylic acid, common procedures like Fischer esterification or carbodiimide-mediated coupling are applicable.

Fischer Esterification : This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and the removal of water can drive it towards the formation of the ester. masterorganicchemistry.com

Steglich Esterification : A milder method involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This approach is effective for converting carboxylic acids into esters, even with sterically demanding alcohols, and proceeds at room temperature, which helps in suppressing side reactions. organic-chemistry.org

Table 1: Representative Esterification Reactions

| Reactant (Alcohol) | Reagents | Product |

|---|---|---|

| Methanol | H₂SO₄ (cat.), heat | Methyl 6-ethylcinnolin-3-ylcarboxylate |

| Ethanol (B145695) | TsOH (cat.), heat | Ethyl 6-ethylcinnolin-3-ylcarboxylate |

The synthesis of amides from this compound involves its reaction with primary or secondary amines. Direct condensation is typically inefficient, requiring the activation of the carboxylic acid.

Common strategies for amidation include:

Conversion to Acyl Chloride : The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the corresponding amide.

Peptide Coupling Agents : A wide array of modern coupling reagents can facilitate amide bond formation under mild conditions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) are commonly used in organic synthesis to promote the reaction between a carboxylic acid and an amine, yielding the amide with minimal side products. Analogous amidation reactions have been successfully applied to related heterocyclic systems like quinoline-3-carboxylic acids. researchgate.net

Table 2: Representative Amidation Reactions

| Reactant (Amine) | Reagents | Product |

|---|---|---|

| Ammonia | 1. SOCl₂ 2. NH₃ | 6-Ethylcinnolin-3-ylcarboxamide |

| Diethylamine | HATU, DIPEA | N,N-Diethyl-6-ethylcinnolin-3-ylcarboxamide |

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org The decarboxylation of aryl carboxylic acids, such as this compound, is generally not a facile process and often requires harsh conditions, such as high temperatures.

However, the stability of the resulting carbanion intermediate can influence the reaction's feasibility. wikipedia.org The presence of electron-withdrawing groups can facilitate decarboxylation. In the context of cinnoline (B1195905) synthesis, the Richter cinnoline synthesis involves the cyclization of an alkyne to produce 4-hydroxycinnoline-3-carboxylic acid, which is subsequently decarboxylated upon heating to yield 4-hydroxycinnoline. wikipedia.orgresearchgate.net This suggests that thermal decarboxylation of cinnoline-3-carboxylic acid derivatives is possible, likely proceeding via a zwitterionic intermediate if protonated. For this compound, heating, potentially in the presence of a copper catalyst, would be a plausible pathway to achieve decarboxylation to form 6-ethylcinnoline.

Reactions on the Cinnoline Ring System

The cinnoline ring is an electron-deficient heteroaromatic system due to the presence of the two electronegative nitrogen atoms. This deactivation influences its susceptibility to electrophilic attack and directs the reactivity of the attached benzene (B151609) ring.

The cinnoline ring system deactivates the entire molecule towards electrophilic aromatic substitution (SEAr). Similar to the closely related quinoline (B57606) system, the pyridazine (B1198779) part of the ring is strongly deactivated. Therefore, electrophilic attack is expected to occur on the benzene ring.

In quinoline, electrophilic substitution typically occurs at the C-5 and C-8 positions. reddit.com For this compound, the directing effects of the substituents on the benzene ring must be considered:

The cinnoline nucleus itself acts as a deactivating group, withdrawing electron density.

The ethyl group at C-6 is an activating, ortho-, para- directing group.

The carboxylic acid group at C-3 is a deactivating group.

Considering these factors, electrophilic substitution would preferentially occur on the benzene ring at positions ortho or para to the activating ethyl group. The para-position (C-8) is sterically unhindered. The ortho-positions are C-5 and C-7. Therefore, substitution is most likely to occur at the C-5 or C-7 positions.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Ethyl-5-nitrocinnolin-3-yl carboxylic acid and/or 6-Ethyl-7-nitrocinnolin-3-yl carboxylic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-ethylcinnolin-3-yl carboxylic acid and/or 7-Bromo-6-ethylcinnolin-3-yl carboxylic acid |

The two nitrogen atoms in the cinnoline ring are basic and can react with electrophiles.

N-Oxidation : Heterocyclic amines can be oxidized at the nitrogen atom to form N-oxides. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. For cinnoline, oxidation can potentially occur at either N-1 or N-2, or both, leading to the corresponding mono- or di-N-oxides. The specific outcome would depend on the reaction conditions and the electronic environment of each nitrogen atom. The formation of N-oxides from 4-substituted cinnolines has been reported. nih.gov The N-oxide functionality can, in turn, be used to facilitate further functionalization, for example, at the C-2 position. rsc.orgbeilstein-journals.org

N-Alkylation : The nitrogen atoms can act as nucleophiles and react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary cinnolinium salts. This reaction introduces a positive charge into the ring system, further modifying its reactivity. In systems like quinoline, N-alkylation is a standard reaction. Given the two nitrogen atoms in cinnoline, quaternization could potentially occur at N-1 or N-2, with the regioselectivity depending on steric and electronic factors.

Heterocyclic Ring Annulation onto the Cinnoline Core (e.g., Pyrazolo[4,3-c]cinnolines)

The cinnoline nucleus can serve as a scaffold for the construction of more complex fused heterocyclic systems. One notable example is the annulation of a pyrazole (B372694) ring onto the cinnoline core to form pyrazolo[4,3-c]cinnoline derivatives. These compounds are of significant interest due to their potential pharmacological activities, including anti-inflammatory and antibacterial properties. nih.govresearchgate.net

The synthesis of pyrazolo[4,3-c]cinnolines often involves the chemical modification of substituents on the cinnoline ring to facilitate the cyclization reaction. While specific literature on the use of this compound in these reactions is not abundant, the general synthetic strategies for related cinnoline derivatives can be extrapolated. For instance, cinnoline derivatives with appropriate functional groups at the 3- and 4-positions can undergo condensation reactions with hydrazine (B178648) or its derivatives to form the pyrazole ring. researchgate.netnih.gov

A plausible synthetic route starting from a this compound derivative could involve its conversion to an ester or an amide, followed by the introduction of a suitable functional group at the 4-position of the cinnoline ring. This functionalized intermediate could then react with a hydrazine-based reagent to yield the desired pyrazolo[4,3-c]cinnoline. The general structure of such a reaction is depicted below:

| Starting Material | Reagents | Product | Reference |

| Cinnoline-3-carboxylate derivative | 1. Functionalization at C4 2. Hydrazine derivative | Pyrazolo[4,3-c]cinnoline derivative | nih.govresearchgate.net |

Oxidation and Reduction Chemistry of the Cinnoline Nucleus

The cinnoline nucleus is susceptible to both oxidation and reduction reactions, which can lead to a variety of new chemical entities. The specific outcome of these reactions is dependent on the nature of the oxidizing or reducing agent and the reaction conditions.

Oxidation: The nitrogen atoms in the cinnoline ring can be oxidized to form N-oxides. The oxidation of the ethyl group at the 6-position to an acetyl or carboxylic acid group is also a potential transformation under appropriate oxidizing conditions. Furthermore, oxidative cyclization reactions have been reported for related carboxylic acids, such as the persulphate oxidation of biphenyl-2-carboxylic acids and cis-cinnamic acids, which can lead to the formation of lactones. rsc.org

Reduction: The cinnoline ring can be reduced to its dihydro or tetrahydro derivatives. For instance, catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can lead to the reduction of the N=N double bond. researchgate.net The carboxylic acid group at the 3-position can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride or through catalytic hydrosilylation. nih.govyoutube.com Milder reducing agents can potentially reduce the carboxylic acid to an aldehyde.

| Reaction Type | Reagent(s) | Potential Product(s) |

| Oxidation of N-atoms | Peroxy acids (e.g., m-CPBA) | 6-Ethylcinnoline-1-oxide-3-carboxylic acid and/or 6-Ethylcinnoline-2-oxide-3-carboxylic acid |

| Oxidation of ethyl group | Strong oxidizing agents (e.g., KMnO4) | 3-Carboxy-cinnoline-6-carboxylic acid |

| Reduction of cinnoline ring | Catalytic hydrogenation (e.g., H2/Pd-C) | 6-Ethyl-1,4-dihydrocinnoline-3-carboxylic acid |

| Reduction of carboxylic acid | Strong reducing agents (e.g., LiAlH4) | (6-Ethylcinnolin-3-yl)methanol |

This compound as a Building Block in Complex Molecular Architectures

Carboxylic acids are fundamental building blocks in organic synthesis due to the versatility of the carboxyl group. thermofisher.comnih.gov this compound, with its combination of a heteroaromatic core and a reactive carboxylic acid function, is a valuable precursor for the synthesis of more complex molecules.

The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, acid chlorides, and nitriles. bohrium.comnih.gov This derivatization is key to its application in constructing larger molecular frameworks. For example, the formation of an amide bond by coupling the carboxylic acid with an amine is a widely used reaction in the synthesis of pharmaceuticals and other biologically active molecules.

Furthermore, the cinnoline moiety itself can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the extension of the molecular structure. The presence of the ethyl group at the 6-position also offers a site for further functionalization, although it is generally less reactive than the carboxylic acid group.

The bifunctional nature of this compound makes it an attractive building block for the synthesis of compound libraries for drug discovery and for the creation of novel materials with specific electronic or photophysical properties.

| Derivatization Reaction | Reagent | Product Functional Group |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide |

| Acid Chloride Formation | Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) | Acid Chloride |

| Reduction | Lithium aluminum hydride (LiAlH4) | Primary Alcohol |

Exploration of Applications of Cinnoline Derivatives Beyond Medicinal Chemistry

Materials Science Applications

The condensed bicyclic aromatic structure of cinnoline (B1195905), containing two nitrogen atoms, imparts specific electronic characteristics that are of significant interest in the field of materials science. ijper.org Researchers have begun to investigate these properties for the development of novel organic materials.

The inherent photophysical properties of cinnoline derivatives make them promising candidates for various optical and electronic applications. researchgate.net The cinnoline ring system, being isosteric to quinoline (B57606) and isoquinoline (B145761), possesses a unique electronic structure that can be fine-tuned through chemical modification. ijper.orgpnrjournal.com This allows for the modulation of their absorption and emission spectra.

Certain aryl-substituted cinnolines have demonstrated potential as materials for nonlinear optics. researchgate.net The π-π stacking interactions observed in compounds like benzo[c]cinnoline (B3424390) further suggest their utility in the development of organic molecular materials for electronic applications. researchgate.net The luminescence detected in specific derivatives, such as pyrrolo[1,2-b]cinnolines which exhibit a high relative quantum yield of up to 90%, underscores their potential in this domain. researchgate.net

Table 1: Notable Optical Properties of Cinnoline Derivatives

| Derivative Class | Observed Property | Potential Application | Reference |

| Pyrrolo[1,2-b]cinnolines | High Luminescence (up to 90% quantum yield) | Organic Luminescent Materials | researchgate.net |

| Aryl-substituted Cinnolines | Nonlinear Optical Properties | Nonlinear Optics | researchgate.net |

| Benzo[c]cinnoline | π-π Stacking Interactions | Organic Electronics | researchgate.net |

The development of efficient and stable organic luminescent materials is crucial for technologies like organic light-emitting diodes (OLEDs). Cinnoline derivatives have been identified as a class of compounds with significant potential in this area. researchgate.net Their rigid, planar structure, combined with the ability to tune their electronic properties through substitution, allows for the creation of materials that emit light across the visible spectrum.

The high quantum yields observed in certain cinnoline-containing systems are a key indicator of their suitability for luminescent applications. researchgate.net The synthesis of poly(arylene ethynylene)s incorporating the cinnoline moiety has been explored, demonstrating that these polymers possess interesting optical and luminescent properties. researchgate.net

Optoelectronics, a field that combines optics and electronics, relies on materials that can efficiently convert light into electrical signals or vice versa. The unique electronic and photophysical properties of cinnoline derivatives make them attractive for optoelectronic device applications. researchgate.net While research in this specific area is still emerging, the foundational characteristics of the cinnoline scaffold are promising.

For instance, the development of organic semiconductors is a key area of optoelectronics. ankara.edu.tr The ability of cinnoline derivatives to participate in π-stacking and their tunable electronic energy levels suggest they could be engineered for use as components in devices like organic solar cells or photodetectors.

Fluorescent Probes and Imaging Agents

Fluorescence-based sensing and imaging are powerful tools in chemical and biological research. crimsonpublishers.com Fluorescent probes are molecules designed to exhibit a change in their fluorescence properties upon interaction with a specific analyte or environmental change. While quinoline-based probes are more extensively studied, the isosteric cinnoline scaffold presents an intriguing alternative for the design of novel sensors. crimsonpublishers.comcrimsonpublishers.comnih.gov

The fluorescence of certain cinnoline-containing polymers has been shown to be highly sensitive to quenching by specific metal ions, such as Pd(2+). researchgate.net This quenching effect forms the basis of a "turn-off" sensor, where the presence of the analyte diminishes the fluorescence signal. Such chemosensing properties indicate the potential of cinnoline derivatives in the development of selective and sensitive chemical sensors. researchgate.net

Agrochemical Applications (e.g., Herbicides, Fungicides, Plant Regulators, Pollen Suppressants)

The biological activity of cinnoline derivatives is not limited to pharmaceuticals; it extends into the agricultural sector. pnrjournal.comontosight.ai Various cinnoline compounds have been synthesized and evaluated for their potential as active ingredients in agrochemicals. researchgate.net

Several classes of cinnoline derivatives have been patented and investigated for a range of agricultural uses:

Herbicides: Certain 4-oxocinnoline-3-carboxylic acid derivatives and other cinnoline-based heterocycles have demonstrated herbicidal activity. researchgate.net For example, some derivatives were found to give complete control of barnyard grass at application rates of 5 kg/ha . researchgate.net

Fungicides: The fungicidal properties of cinnoline derivatives have also been reported, with some compounds providing 90-100% control of pathogens like Erysiphe graminis tritici (powdery mildew) at a concentration of 100 ppm. researchgate.net

Plant Regulators: The compound Sinofem is a known plant regulator based on the cinnoline structure. ijper.org

Pollen Suppressants: Substituted analogues of 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid have been identified as a new class of pollen suppressant agents for wheat (Triticum aestivum L.). ijper.org

Table 2: Agrochemical Activity of Selected Cinnoline Derivatives

| Compound Class | Application | Target/Efficacy | Reference |

| 4-Oxocinnoline-3-carboxylic acid derivatives | Herbicide | Control of barnyard grass | researchgate.net |

| Various Cinnoline Compounds | Fungicide | 90-100% control of Erysiphe graminis tritici | researchgate.net |

| Sinofem | Plant Regulator | General plant regulation | ijper.org |

| 1,4-Dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid analogues | Pollen Suppressant | Wheat (Triticum aestivum L.) | ijper.org |

Emerging Research Areas and Future Perspectives for 6 Ethylcinnolin 3 Yl Carboxylic Acid

Design and Synthesis of Advanced Cinnoline-Based Scaffolds

The chemical architecture of 6-Ethylcinnolin-3-yl carboxylic acid offers a robust platform for the design and synthesis of more complex and functionally diverse molecules. The carboxylic acid group at the 3-position and the ethyl group at the 6-position are key handles for synthetic elaboration.

Future research is likely to focus on several key areas of synthetic modification. The carboxylic acid functionality is a prime site for derivatization into a variety of functional groups, including amides, esters, and ketones. jackwestin.com Amide coupling reactions, in particular, are a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of substituents to probe structure-activity relationships. nih.gov The reaction of this compound with a diverse library of amines can generate a corresponding library of cinnoline-3-carboxamides. This approach is facilitated by a wide range of available coupling reagents. growingscience.comiajpr.com Similarly, esterification can be employed to modify the pharmacokinetic properties of the parent molecule. organic-chemistry.org

Another promising avenue for creating advanced scaffolds is through C-H activation. acs.org While challenging, the selective functionalization of the ethyl group or other positions on the cinnoline (B1195905) ring could lead to novel derivatives with unique properties. nih.gov Research into transition metal-catalyzed C-H functionalization is a rapidly developing field and could provide methods for the direct introduction of new substituents onto the this compound core. hbni.ac.inrsc.org

Bioisosteric replacement is a well-established strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound. wikipedia.orgdrugdesign.orgnih.govcambridgemedchemconsulting.com The carboxylic acid group of this compound can be replaced with known bioisosteres such as tetrazoles, sulfonamides, or certain heterocyclic rings to potentially improve metabolic stability, cell permeability, or target binding. researchgate.netnih.govdrughunter.com The ethyl group could also be replaced by other small alkyl groups, a trifluoromethyl group, or other bioisosteres to fine-tune the lipophilicity and steric profile of the molecule.

Integration with Supramolecular Chemistry

The structural features of this compound make it an attractive candidate for integration into the field of supramolecular chemistry. The planar aromatic cinnoline core can participate in π-π stacking interactions, while the carboxylic acid group is a versatile hydrogen bond donor and acceptor. These non-covalent interactions are the foundation of self-assembly and molecular recognition phenomena.

Future research in this area could explore the use of this compound and its derivatives as building blocks for the construction of well-defined supramolecular architectures such as gels, liquid crystals, and metal-organic frameworks (MOFs). The ability to tune the intermolecular interactions through synthetic modification of the ethyl and carboxylic acid groups would allow for the rational design of materials with specific properties.

The carboxylic acid moiety can also be used to coordinate with metal ions, leading to the formation of coordination polymers and discrete metallosupramolecular assemblies. The photophysical properties of the cinnoline core could be modulated by coordination to different metal centers, opening up possibilities for the development of new sensors, catalysts, and luminescent materials.

Development of Targeted Chemical Probes

Targeted chemical probes are essential tools for studying biological systems. They are designed to interact with a specific biomolecule, such as a protein or enzyme, allowing for its visualization, quantification, or modulation of its function. The this compound scaffold can be elaborated to create such probes.

The carboxylic acid group provides a convenient attachment point for linker molecules, which can then be connected to reporter groups (e.g., fluorophores, biotin) or reactive groups for covalent labeling of the target. The cinnoline core and the ethyl group can be systematically modified to optimize the affinity and selectivity of the probe for its intended biological target.

For example, by attaching a fluorescent dye to the carboxylic acid group, a fluorescent probe could be developed to visualize the localization of a target protein within a cell. Alternatively, the incorporation of a photoreactive group could lead to the development of photoaffinity probes for identifying the binding partners of a particular protein.

Exploration of New Mechanistic Pathways in Biological Systems

While the biological activities of many cinnoline derivatives have been explored, the specific mechanisms of action are often not fully understood. nih.govnih.gov this compound and its derivatives provide an opportunity to investigate new mechanistic pathways in biological systems.

By systematically modifying the structure of the molecule and observing the effects on cellular processes, researchers can gain insights into the molecular targets and signaling pathways that are modulated by this class of compounds. For example, derivatives of this compound could be screened for their ability to inhibit specific enzymes, such as kinases or proteases, which are often implicated in disease.

Furthermore, the development of targeted chemical probes, as discussed in the previous section, would be invaluable for elucidating the mechanisms of action. By identifying the specific proteins that interact with these probes, researchers can begin to unravel the complex biological networks that are affected by this compound and its analogs.

Sustainable Synthesis Routes for Cinnoline Derivatives

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research will likely focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.

This could involve the use of greener solvents, catalysts, and reagents, as well as the development of more atom-economical reactions. For example, microwave-assisted synthesis has been shown to be an efficient method for the preparation of some cinnoline derivatives, often leading to shorter reaction times and higher yields.

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing the need for purification of intermediates and minimizing waste generation. Biocatalysis, using enzymes to carry out specific chemical transformations, is another promising area for the sustainable synthesis of cinnoline derivatives.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are powerful tools for accelerating the drug discovery and development process. In the context of this compound, these approaches can be used to predict the properties of new derivatives before they are synthesized, thereby guiding the design of more effective molecules.

Molecular docking simulations can be used to predict how different derivatives of this compound will bind to a target protein, allowing for the rational design of more potent and selective inhibitors. Quantitative structure-activity relationship (QSAR) studies can be employed to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity.

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, as well as their potential toxicity. This information is crucial for identifying candidates with the best chance of success in preclinical and clinical development.

Cross-Disciplinary Research Initiatives Involving Cinnoline Chemistry

The full potential of this compound and its derivatives can only be realized through cross-disciplinary research initiatives that bring together experts from different fields. Collaborations between synthetic chemists, medicinal chemists, biologists, pharmacologists, and computational scientists will be essential for advancing our understanding of this important class of compounds.

For example, synthetic chemists can work with medicinal chemists to design and synthesize new derivatives with improved pharmacological properties. Biologists can then test these compounds in cellular and animal models of disease to evaluate their efficacy and identify their mechanisms of action. Computational scientists can use their expertise to develop predictive models that can guide the design of the next generation of cinnoline-based molecules.

By fostering a collaborative research environment, the scientific community can accelerate the translation of basic research findings into new therapeutic agents and technological innovations based on the this compound scaffold.

Interactive Data Table: Potential Synthetic Modifications of this compound

| Functional Group Handle | Reaction Type | Potential Reagents | Resulting Functional Group | Potential Application |

| Carboxylic Acid | Amide Coupling | Amines, Coupling Reagents (e.g., HATU, EDC) | Amide | Modulation of biological activity, improved target binding |

| Carboxylic Acid | Esterification | Alcohols, Acid Catalyst | Ester | Prodrug design, modification of pharmacokinetic properties |

| Ethyl Group | C-H Activation | Transition Metal Catalysts | Functionalized Alkyl Chain | Introduction of new pharmacophores, fine-tuning of lipophilicity |

| Cinnoline Ring | C-H Activation | Transition Metal Catalysts | Substituted Cinnoline Core | Exploration of new structure-activity relationships |

Interactive Data Table: Bioisosteric Replacements for this compound

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Carboxylic Acid | Tetrazole | Improved metabolic stability, enhanced cell permeability |

| Carboxylic Acid | Sulfonamide | Modulation of acidity, alternative hydrogen bonding patterns |

| Ethyl Group | Trifluoromethyl | Increased lipophilicity, enhanced metabolic stability |

| Ethyl Group | Cyclopropyl | Altered steric profile, improved metabolic stability |

Q & A

Q. How are in vitro assays designed to validate enzyme inhibitory activity?

- Methodological Answer : Fluorescence-based assays (e.g., FRET) measure inhibition of target enzymes (e.g., kinases). IC₅₀ values are derived from dose-response curves (4-parameter logistic model). Counter-screens against related enzymes ensure selectivity. Structural analogs validate pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.